molecular formula C12H17FN2O2S B8424565 2-fluoro-N-piperidin-4-ylmethyl-benzenesulfonamide

2-fluoro-N-piperidin-4-ylmethyl-benzenesulfonamide

Cat. No.: B8424565
M. Wt: 272.34 g/mol
InChI Key: GVCGKZYUOJMKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-piperidin-4-ylmethyl-benzenesulfonamide is a useful research compound. Its molecular formula is C12H17FN2O2S and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17FN2O2S

Molecular Weight

272.34 g/mol

IUPAC Name

2-fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H17FN2O2S/c13-11-3-1-2-4-12(11)18(16,17)15-9-10-5-7-14-8-6-10/h1-4,10,14-15H,5-9H2

InChI Key

GVCGKZYUOJMKER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester (60 mg, 0.28 mmol) and diisopropylethylamine (49 mL, 0.28 mmol) in CH2Cl2 (2 mL) was added 2-fluorobenzenesulfonyl chloride (54 mg, 0.28 mmol) and the mixture was stirred at ambient temperature for 18 hr. To the resulting mixture was added trifluoroacetic acid (0.70 mL) and stirred at ambient temperature for 18 hr. The reaction mixture was concentrated and neutralized with saturated aqueous NaHCO3. The aqueous layer was extracted with EtOAc, and the organic layer was concentrated to give 2-fluoro-N-piperidin-4-ylmethyl-benzenesulfonamide as a pale yellow solid. To a solution of above solid (0.076 g, 0.28 mmol) and diisopropylethylamine (0.072 mL, 0.42 mmol) in 2-propanol (3 mL) was added (2-chloro-quinazolin-4-yl)-dimethyl-amine obtained in step B of example 1 (0.044 g, 0.21 mmol) and the resulting mixture was stirred at 100° C. for 18 hr. The mixture was concentrated, and the residue was purified by column chromatography (silica gel, 5% MeOH in CH2Cl2) to give N-[1-(4-dimethylamino-quinazolin-2-yl)-piperidin-4-ylmethyl]-2-fluoro-benzenesulfonamide as a pale yellow solid (0.024 g, 26%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

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